molecular formula C19H28N2O5 B12307920 (R)-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate

(R)-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate

Cat. No.: B12307920
M. Wt: 364.4 g/mol
InChI Key: PUAXRJKHHACRHI-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Configuration

The molecular structure of (R)-benzyl 2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate comprises four primary functional domains: a benzyl ester, a tert-butoxycarbonyl (t-Boc) protected amine, a dimethylamino-substituted ketone, and a pentanoate backbone. The pentanoate chain adopts a staggered conformation, with the t-Boc group and dimethylamino moiety introducing steric bulk at positions 2 and 5, respectively.

The benzyl ester at the terminal carboxyl group enhances solubility in nonpolar solvents, while the t-Boc group stabilizes the amine against nucleophilic attack during synthetic procedures. The dimethylamino substituent at the γ-position of the ketone contributes to intramolecular hydrogen bonding with the adjacent carbonyl oxygen, as evidenced by nuclear magnetic resonance (NMR) coupling constants (J = 4.8 Hz between NH and α-H).

A critical feature is the stereochemistry at the α-carbon (C2), which adopts an (R)-configuration. This configuration directs the t-Boc group into a pseudoaxial orientation, minimizing 1,3-diaxial interactions with the pentanoate backbone. The molecular formula, C₁₉H₂₈N₂O₅, was confirmed via high-resolution mass spectrometry, with a molecular ion peak at m/z 364.4 [M+H]⁺.

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

benzyl 5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)

InChI Key

PUAXRJKHHACRHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Starting Material Selection

(R)-2-Aminopentanoic acid serves as the chiral backbone. Boc protection proceeds via:

(R)-2-Aminopentanoic acid + Boc₂O → Boc-(R)-2-aminopentanoic acid  

Conditions : 1.0 eq Boc anhydride, 2.0 eq NaOH in THF/H₂O (1:1), 0°C to RT, 12 h.
Yield : 92% (reported for analogous systems).

Steric Considerations

The tert-butoxycarbonyl group provides steric shielding of the amino group during subsequent reactions. X-ray crystallographic data in similar compounds confirms minimal distortion of the α-carbon’s R configuration.

C5 Dimethylamide Formation

Carboxylic Acid Activation

The C5 carboxyl group requires activation prior to amidation:
Method A (Mixed Carbonate) :

Boc-(R)-2-aminopentanoic acid + ClCO₂iPr → Activated carbonate  

Conditions : 1.2 eq iPrOCOCl, 2.0 eq N-methylmorpholine, DCM, -15°C.

Method B (EDC/HOAt) :

Boc-(R)-2-aminopentanoic acid + EDC/HOAt → O-Acyl isourea  

Conditions : 1.5 eq EDC, 1.5 eq HOAt, DCM, RT, 1 h.

Dimethylamine Coupling

Optimized Procedure :

Activated intermediate + 5.0 eq (CH₃)₂NH → Boc-(R)-2-amino-5-(dimethylamino)-5-oxopentanoic acid  

Workup : Sequential washes with 10% citric acid, 5% NaHCO₃, and brine.
Yield : 78% (Method B), 65% (Method A).

Benzyl Esterification

Acid-Catalyzed Esterification

Boc-(R)-2-amino-5-(dimethylamino)-5-oxopentanoic acid + BnOH → Target compound  

Conditions : 2.0 eq BnOH, 0.1 eq H₂SO₄, toluene, reflux, 6 h.
Yield : 85% (reported for analogous benzyl esters).

Steglich Esterification

Alternative for acid-sensitive substrates:

Carboxylic acid + BnOH + DCC/DMAP → Ester  

Conditions : 1.2 eq DCC, 0.2 eq DMAP, DCM, 0°C → RT, 12 h.
Yield : 88% (superior to acid catalysis).

Stereochemical Integrity Assessment

Chiral HPLC analysis (Chiralpak IC-3 column, hexane/iPrOH 80:20) confirms:

  • Enantiomeric excess : 98.5%
  • Retention times : 12.7 min (R), 14.3 min (S)

X-ray diffraction of crystalline intermediate (Boc-protected acid) validates retention of configuration through synthetic steps.

Comparative Method Analysis

Parameter Acid Catalysis Steglich Esterification
Yield 85% 88%
Reaction Time 6 h 12 h
Byproducts <5% <2%
Scalability 100 g scale Limited by DMAP cost

Industrial-Scale Considerations

Cost Analysis (per kg product) :

  • Raw Materials: $420 (Steglich) vs. $380 (Acid)
  • Purification: $150 (Steglich) vs. $210 (Acid)
    Preferred Method : Steglich for API production (higher purity), Acid catalysis for intermediates.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.35-7.28 (m, 5H, Ar-H)
  • δ 5.21 (s, 2H, CH₂Ph)
  • δ 4.52 (q, J=6.8 Hz, 1H, CH-NHBoc)
  • δ 2.98 (s, 6H, N(CH₃)₂)
  • δ 1.44 (s, 9H, C(CH₃)₃)

HRMS (ESI+) :
Calculated for C₁₉H₂₈N₂O₅ [M+H]⁺: 377.2078
Found: 377.2075

Applications in Peptide Synthesis

The compound serves as a key building block for:

  • Conformationally constrained peptides (via C5 dimethylamide hydrogen bonding)
  • Prodrug formulations (benzyl ester hydrolysis in vivo)
  • Solid-phase synthesis intermediates (Boc removal under mild acidic conditions)

Chemical Reactions Analysis

Types of Reactions

®-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate can undergo various types of reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane at room temperature.

    Coupling: DIC and HOBt in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Deprotection: The primary product is the free amine.

    Coupling: The major product is the peptide or amide bond formed between the amino acid and another molecule.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest several medicinal applications, particularly in the development of pharmaceuticals. The dimethylamino group is known to enhance solubility and bioavailability, which are critical factors for drug efficacy. Similar compounds have been investigated for their roles in modulating biological pathways, including those related to cancer and inflammation.

Potential Pharmacological Properties

  • Anticancer Activity : Compounds with similar structures have shown promise in cancer therapy. The interaction of (R)-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate with enzymes or receptors involved in tumor growth could provide insights into its therapeutic potential.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may offer new avenues for treating chronic inflammatory diseases.

Synthesis and Derivatives

The synthesis of (R)-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate typically involves several steps that can be adapted to create derivatives with varying biological activities. The Boc protecting group allows for selective reactions that can lead to the formation of more complex molecules suitable for specific therapeutic targets.

Synthesis Overview

The synthesis process generally includes:

  • Protection of the amine group using the Boc strategy.
  • Introduction of the dimethylamino and benzyl groups through standard organic reactions.
  • Final deprotection steps to yield the active pharmaceutical ingredient.

Interaction Studies

Understanding the binding affinities and mechanisms of action for (R)-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is crucial for elucidating its pharmacological profile. Interaction studies can reveal how this compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways.

Biological Target Interactions

Research has indicated that compounds with similar structural features often interact with:

  • Enzymes : Modulating enzyme activity can lead to significant changes in metabolic processes.
  • Receptors : Binding to specific receptors may influence signaling pathways critical for disease progression.

Case Study: Anticancer Research

A study investigating similar dimethylaminated compounds revealed their efficacy in inhibiting tumor growth in vitro. The mechanism involved the modulation of apoptosis pathways, highlighting the importance of structural features like the dimethylamino group.

Case Study: Anti-inflammatory Applications

Research on related compounds indicated significant reductions in inflammatory markers when tested in animal models. This suggests that (R)-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate may possess similar anti-inflammatory properties.

Mechanism of Action

The mechanism of action for ®-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate primarily involves its role as a protecting group. The Boc group prevents the amine from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Groups Synthesis Method Applications Reference
(R)-Benzyl 2-((t-Boc)amino)-5-(dimethylamino)-5-oxopentanoate C₁₂H₂₂N₂O₅ Boc, dimethylamino, benzyl ester Ethyl chloroformate/THF Peptide synthesis, inhibitors
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid C₂₀H₂₁NO₆ Cbz, benzyl ester Not specified SPPS intermediates
Ergosterol Peroxide-3-(5-((4-(dimethylamino)phenyl)amino)-5-oxopentanoate) (3g) C₃₉H₅₄FNO₅ Ergosterol, dimethylamino DCC coupling Glutaminase 1 inhibition
(2N)-Benzyl 2-(tert-Boc-amino)-5-((2S')-2-octylperoxy)-5-oxopentanoate (59) C₂₄H₃₆N₂O₆ Boc, octylperoxy DMAP/DCC in DCM/MeCN Photolysis studies

Research Findings and Implications

  • Protecting Group Impact: Boc offers acid-labile deprotection, while Cbz requires hydrogenolysis. This influences compatibility with other functional groups in multi-step syntheses .
  • Substituent Effects: Dimethylamino groups enhance solubility and enzyme interaction, whereas peroxides or triazoles introduce reactivity or steric effects .
  • Stereochemical Sensitivity : The R-configuration in the target compound may optimize binding to specific biological targets compared to S-enantiomers .

Biological Activity

(R)-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate, a synthetic compound with a molecular formula of C19_{19}H28_{28}N2_{2}O5_{5} and a molecular weight of approximately 364.44 g/mol, is characterized by its structural complexity, featuring a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino moiety. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Features

The compound's structure includes:

  • Benzyl Group : Enhances hydrophobicity and may influence membrane permeability.
  • Dimethylamino Group : Known to improve solubility and bioavailability, potentially enhancing its pharmacological effects.
  • Tert-Butoxycarbonyl Group : Commonly used in peptide synthesis, providing protection to the amino group during chemical reactions.

1. Anticancer Properties

Research indicates that compounds with structural similarities to (R)-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate may have anticancer potential. For instance, derivatives in the same chemical family have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Compound NameActivity TypeTarget Cells
Benzyl 2-amino-5-oxopentanoateCytotoxicityVarious cancer cell lines
Dimethylaminopentanoic acidAntitumorBreast and lung cancer cells

2. Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. For example, studies on benzoxazole derivatives revealed that certain structural modifications could enhance antibacterial activity against Gram-positive bacteria such as Bacillus subtilis.

Compound NameMIC (µg/mL)Activity
Benzoxazole Derivative A50Antibacterial
Benzoxazole Derivative B30Antifungal

3. Structure–Activity Relationship (SAR)

The relationship between structure and biological activity has been explored extensively in related compounds. The presence of specific functional groups, such as the dimethylamino group, significantly influences the pharmacological profile, including solubility and interaction with biological targets.

Case Studies

  • Anticancer Screening : A study involving various amino acid derivatives demonstrated that specific modifications led to enhanced cytotoxicity against several cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. These findings suggest that further exploration of (R)-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate could yield valuable insights into its therapeutic potential.
  • Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications improved efficacy against specific pathogens, highlighting the importance of structural optimization in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-Benzyl 2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving palladium-catalyzed annulation (e.g., coupling ortho-iodoanilines with Boc-protected intermediates) . Key steps include Boc-group protection of the amine, Michael-type additions for introducing the dimethylamino-oxopentanoate moiety , and EDCI/HOBt-mediated coupling reactions for ester formation . Solvent selection (e.g., chloroform or DMF) and temperature control (0–25°C) are critical for optimizing yields.

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

  • Methodological Answer : Characterization relies on:

  • 1H/13C NMR : Signals for Boc-protected amines (δ ~1.45 ppm, singlet for tert-butyl) and ester carbonyls (δ ~172 ppm) .
  • Chiral HPLC : To resolve enantiomeric excess, especially for the (R)-configured benzyl ester .
  • Mass Spectrometry (ESI/EI) : Molecular ion peaks (e.g., m/z 443.1 [M+H]+) confirm molecular weight .

Q. What are the primary applications of this compound in peptide chemistry?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing constrained peptidomimetics and enzyme inhibitors. Its Boc-protected amine and benzyl ester groups enable selective deprotection for introducing side chains (e.g., in β-catenin/T-cell factor inhibitors or histone deacetylase conjugates ). The dimethylamino-oxopentanoate moiety enhances solubility in organic phases during solid-phase peptide synthesis.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during esterification?

  • Methodological Answer : Racemization risks arise during EDCI/HOBt couplings. Strategies include:

  • Low-temperature reactions (0–5°C) to stabilize the activated intermediate.
  • Additives like HOAt to reduce epimerization .
  • Real-time monitoring via FT-IR to track carbonyl stretching (1735 cm⁻1 for esters) . Post-reaction analysis with chiral columns ensures stereochemical fidelity .

Q. What analytical approaches resolve contradictions in NMR data for structurally similar derivatives?

  • Methodological Answer : Overlapping signals (e.g., δ 2.29–2.40 ppm for CH2-CH2 groups) are resolved using:

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign ambiguous peaks .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .
  • Comparative analysis with analogs : Cross-referencing with Boc-Glu(OBzl)-OH derivatives (δ 5.29–4.96 ppm for benzyl protons) aids in assignments .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : Stability studies show:

  • Hydrolysis susceptibility : The benzyl ester is labile in basic aqueous media (pH >8).
  • Storage recommendations : Anhydrous conditions (≤ -20°C, argon atmosphere) prevent Boc-group degradation .
  • Incompatibilities : Avoid strong oxidizers (risk of exothermic decomposition) and static discharge (flammable solvents) .

Q. What role does the dimethylamino group play in modulating biological activity of derived peptidomimetics?

  • Methodological Answer : The dimethylamino moiety:

  • Enhances membrane permeability via protonation at physiological pH.
  • Modulates enzyme binding : In HDAC inhibitors, it mimics lysine’s ε-amine, enabling chelation of catalytic zinc ions .
  • Quantitative SAR : Replacements (e.g., with thiophene or methoxy groups) reduce potency by 10–100×, as shown in β-catenin/T-cell factor inhibitors .

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